molecular formula C19H13BrClNO B14306921 2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate CAS No. 111869-66-0

2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate

Cat. No.: B14306921
CAS No.: 111869-66-0
M. Wt: 386.7 g/mol
InChI Key: KWEZTOJNGRRCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate is an organic compound that belongs to the class of aromatic imidates This compound is characterized by the presence of a chlorophenyl group, a bromophenyl group, and a benzenecarboximidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate typically involves the reaction of 2-chlorophenyl isocyanate with 2-bromophenylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with electrophiles such as halogens or nitro groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used. Reactions are often conducted in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, and amino derivatives.

    Electrophilic Aromatic Substitution: Products include halogenated and nitro derivatives.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used as an intermediate in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl N-(4-bromophenyl)benzenecarboximidate
  • 2-Chlorophenyl N-(2-chlorophenyl)benzenecarboximidate
  • 2-Bromophenyl N-(2-chlorophenyl)benzenecarboximidate

Uniqueness

2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

111869-66-0

Molecular Formula

C19H13BrClNO

Molecular Weight

386.7 g/mol

IUPAC Name

(2-chlorophenyl) N-(2-bromophenyl)benzenecarboximidate

InChI

InChI=1S/C19H13BrClNO/c20-15-10-4-6-12-17(15)22-19(14-8-2-1-3-9-14)23-18-13-7-5-11-16(18)21/h1-13H

InChI Key

KWEZTOJNGRRCJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2Br)OC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.